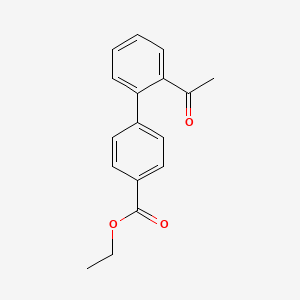

Ethyl 4-(2-acetylphenyl)benzoate

Description

Structural Classification and Significance within Organic Chemistry

Aromatic esters are a cornerstone of organic synthesis, valued for their relative stability and broad utility in forming new chemical bonds. chemicalbook.com The presence of a ketone function in addition to the ester group, as seen in Ethyl 4-(2-acetylphenyl)benzoate, introduces a second site of reactivity, opening avenues for sequential or selective chemical transformations.

Overview of Research Trajectories in Aromatic Keto-Esters

Research into aromatic keto-esters is often driven by their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. For instance, the general class of aromatic ketones is pivotal in cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. mdpi.com Techniques like the Suzuki-Miyaura coupling are frequently employed to create the biaryl core of such molecules. researchgate.netjeolusa.comresearchgate.neted.gov

Furthermore, aromatic esters and ketones are precursors in the synthesis of various heterocyclic compounds, which are prominent in medicinal chemistry. researchgate.net The dual functionality of aromatic keto-esters allows them to be versatile building blocks, capable of participating in a range of chemical reactions to construct elaborate molecular architectures.

Problem Statement and Research Objectives for this compound

Despite its well-defined structure, specific research dedicated to this compound is not extensively documented in publicly available scientific literature. The compound is primarily listed in chemical supplier catalogs, which provide basic identification and some computed properties. nih.govprepchem.commdpi.com

Consequently, a primary research objective would be the full experimental characterization of this molecule. This would involve its synthesis, likely through a cross-coupling reaction such as a Suzuki-Miyaura coupling between a suitable boronic acid and an aryl halide, followed by purification and detailed spectroscopic analysis (e.g., NMR, IR, and mass spectrometry).

A further objective would be to explore its reactivity. Investigating the selective reactions of the ketone and ester functionalities could reveal its potential as a synthetic intermediate. For example, the ketone could be a handle for forming new carbon-carbon bonds via aldol (B89426) or Wittig reactions, while the ester could be hydrolyzed or converted to an amide. Such studies would establish a foundational understanding of this molecule's chemical behavior and potential applications.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(2-acetylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQVOXHWONJCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465886 | |

| Record name | Ethyl 4-(2-acetylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860773-41-7 | |

| Record name | Ethyl 4-(2-acetylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2 Acetylphenyl Benzoate and Its Structural Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecular framework can be constructed.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

The ¹H NMR spectrum of Ethyl 4-(2-acetylphenyl)benzoate provides crucial information about the disposition of protons in both the aromatic and aliphatic regions of the molecule.

In the aliphatic region, the ethyl ester group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group resonate as a triplet.

The aromatic region of the spectrum is more complex due to the presence of two substituted benzene (B151609) rings. The protons on these rings will exhibit a range of chemical shifts and coupling patterns depending on their electronic environment and proximity to the acetyl and benzoate (B1203000) substituents. Protons ortho to the electron-withdrawing carbonyl groups (both acetyl and ester) are expected to be deshielded and resonate at a lower field (higher ppm) compared to the other aromatic protons.

For a structural analog, Ethyl 4-acetylbenzoate , the ¹H NMR spectrum shows aromatic protons in the range of δ 8.01-8.11 ppm. The aliphatic protons of the ethyl group are observed at δ 4.407 ppm (quartet) and δ 1.416 ppm (triplet), with a coupling constant J = 7.1 Hz. The methyl protons of the acetyl group appear as a singlet at δ 2.640 ppm. chemicalbook.com

Similarly, for Ethyl benzoate , the aromatic protons appear as multiplets in the range of δ 7.41-8.06 ppm. The ethyl group protons resonate as a quartet at δ 4.38 ppm and a triplet at δ 1.41 ppm. rsc.org

A detailed analysis of the coupling patterns (ortho, meta, and para couplings) within the aromatic region allows for the specific assignment of each proton to its position on the biphenyl (B1667301) core of this compound.

Table 1: ¹H NMR Data for this compound and its Analogs

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the identification of the carbon skeleton and the presence of functional groups.

The carbonyl carbons of the ester and acetyl groups are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 160-200 ppm. The aromatic carbons resonate in the region of 120-150 ppm. libretexts.org The specific chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbons of the ethyl group appear in the upfield region of the spectrum.

For the related compound Ethyl 4-acetylbenzoate , the ¹³C NMR spectrum shows signals corresponding to the carbonyl carbons, aromatic carbons, and the ethyl group carbons. chemicalbook.com Similarly, the ¹³C NMR spectrum of Ethyl benzoate shows signals for the ester carbonyl carbon, the aromatic carbons, and the ethyl group carbons. chemicalbook.com

The number of signals in the aromatic region can also provide information about the symmetry of the molecule. For a disubstituted benzene ring, the number of aromatic carbon signals can help distinguish between ortho, meta, and para isomers. libretexts.org

Table 2: ¹³C NMR Data for this compound Analogs

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While ¹H and ¹³C NMR provide information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group and reveal the coupling network within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of Ester and Carbonyl Functional Groups

The IR and Raman spectra of this compound are expected to be dominated by strong absorptions corresponding to the C=O stretching vibrations of the ester and acetyl groups.

Ester C=O Stretch: The ester carbonyl group typically exhibits a strong absorption band in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by conjugation. In this compound, the ester is conjugated with the aromatic ring, which would likely shift the absorption to a lower frequency.

Ketone C=O Stretch: The acetyl group's carbonyl stretch is also a strong absorption, typically found in the range of 1725-1705 cm⁻¹. Similar to the ester, conjugation with the aromatic ring will affect the position of this band.

For comparison, the IR spectrum of Ethyl benzoate shows a strong C=O stretching vibration characteristic of the ester group. chemicalbook.com Theoretical calculations on phenyl benzoate have also been used to assign the vibrational frequencies of the ester group. researchgate.net

Analysis of Aromatic Ring Vibrations and Substituent Effects

The aromatic rings in this compound give rise to several characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=C Stretching: The in-ring C=C stretching vibrations of the aromatic rings usually result in a group of bands in the 1600-1450 cm⁻¹ region. thieme-connect.de The intensity and position of these bands can be influenced by the substituents on the ring. thieme-connect.de

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations, which occur in the 900-680 cm⁻¹ region, are particularly useful for determining the substitution pattern of the benzene rings. thieme-connect.de The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the ring. thieme-connect.de For a 1,2-disubstituted (ortho) ring and a 1,4-disubstituted (para) ring, distinct patterns of out-of-plane bending vibrations are expected. The presence of strongly electron-withdrawing substituents can shift these vibrational frequencies. thieme-connect.de

The analysis of these aromatic vibrations in the IR and Raman spectra of this compound, in conjunction with the characteristic carbonyl absorptions, provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups and the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies

Table 4: List of Chemical Compounds

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) serves as a cornerstone for the characterization of this compound, offering precise mass measurements that confirm its elemental composition and providing a window into its gas-phase ion chemistry through fragmentation analysis.

Accurate Mass Determination and Elemental Composition Verification

The elemental formula of this compound, C₁₇H₁₆O₃, is definitively confirmed by HRMS. This technique provides a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical exact mass. For the protonated molecule [M+H]⁺, the calculated exact mass is 269.11722 Da. Experimental HRMS data for related structures, such as derivatives of 4-acetylbiphenyl, consistently show mass accuracies within a few parts per million (ppm), which is the standard for unambiguous formula assignment. This level of precision allows for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: HRMS Data for the Protonated Molecular Ion of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₃ |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 269.11722 Da |

Investigation of Fragmentation Pathways and Isomeric Differentiation

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion of this compound and its isomers provide critical structural information. The fragmentation patterns are characteristic of the compound's functional groups—the ethyl ester and the acetyl group. Common fragmentation pathways observed in related biphenyl structures include:

Loss of the ethoxy group (-OC₂H₅): A neutral loss of 45.03349 Da, leading to a prominent acylium ion.

Loss of ethylene (B1197577) (-C₂H₄): A neutral loss of 28.03130 Da from the ethyl ester group via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment ion.

Loss of the acetyl group (-COCH₃): A neutral loss of 43.01839 Da from the 2-position of the phenyl ring.

Cleavage of the biphenyl linkage: This can lead to fragment ions corresponding to the individual substituted phenyl rings.

These distinct fragmentation pathways allow for the differentiation of isomers. For example, an isomer with the acetyl group at a different position on the phenyl ring would exhibit a different relative abundance of fragment ions, enabling their unambiguous identification.

Solid-State Structural Analysis

The three-dimensional arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray diffraction and Hirshfeld surface analysis provide a comprehensive view of the crystal packing and intermolecular forces governing the structure of this compound analogs.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

While a specific single-crystal X-ray structure for this compound is not widely reported, analysis of its close analog, 2-amino-4'-methyl-biphenyl, provides significant insight into the expected solid-state conformation. In such biphenyl systems, a notable feature is the dihedral angle between the two phenyl rings, which is a key determinant of the molecular conformation. For instance, in the analog 2-amino-4'-methyl-biphenyl, this angle is approximately 57.6(1)°. This non-planar arrangement is a common feature in ortho-substituted biphenyls due to steric hindrance.

The crystal packing in these types of structures is often dominated by a network of weak intermolecular interactions that guide the assembly of the molecules into a stable lattice.

Table 2: Crystallographic Data for a Structural Analog (2-amino-4'-methyl-biphenyl)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.012(1) |

| b (Å) | 12.345(2) |

| c (Å) | 14.567(3) |

| β (°) | 94.12(1) |

| Volume (ų) | 1078.9(3) |

| Z | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For analogs of this compound, this analysis reveals the relative contributions of different types of contacts.

In the absence of strong hydrogen bond donors in this compound itself, the packing is primarily influenced by weaker C-H···O interactions and van der Waals forces. The carbonyl oxygen of the acetyl group and the ester group are expected to act as hydrogen bond acceptors.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be probed using UV-Vis absorption and fluorescence emission spectroscopy. The spectra are dictated by the π-conjugated system of the biphenyl core, modified by the electron-withdrawing acetyl and ester groups.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings. The exact position and intensity of these bands are sensitive to the dihedral angle between the rings; greater planarity generally leads to a red-shift (longer wavelength) of the absorption maximum.

Fluorescence spectroscopy provides information about the excited state properties. Biphenyl derivatives are known to be fluorescent, and the emission wavelength and quantum yield are influenced by the nature and position of substituents. The presence of the carbonyl group in the acetyl moiety can, in some cases, lead to intersystem crossing and subsequent phosphorescence, or it can quench fluorescence through non-radiative decay pathways. The specific emission properties would be highly dependent on the molecular conformation and the solvent environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of benzophenone (B1666685) and its derivatives is characterized by two primary types of transitions: the n→π* and π→π* transitions. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and appears as a distinct band in the near-UV region (300-380 nm). The π→π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, is much more intense and occurs at shorter wavelengths (around 250 nm). scialert.netmdpi.com

The position and intensity of these absorption bands are sensitive to the nature of substituents on the phenyl rings and the polarity of the solvent. In the case of this compound, the acetyl group on one ring and the ethyl benzoate group on the other are both electron-withdrawing, which can influence the energy levels of the molecular orbitals involved in these transitions.

The effect of solvent polarity is particularly revealing. The n→π* transition typically undergoes a hypsochromic (blue) shift in polar solvents. This is because the non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with polar solvent molecules, which lowers the energy of the n orbital and thus increases the energy required for the transition. scialert.netmdpi.com Conversely, the π→π* transition often experiences a bathochromic (red) shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. scialert.net

| Compound | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) | Reference |

|---|---|---|---|---|

| Benzophenone | n-Heptane | 248.2 | 346.6 | mdpi.com |

| Benzophenone | Ethanol (B145695) | 252.2 | 334.0 | mdpi.com |

| 4-Methoxybenzophenone | n-Heptane | 247.6 | 339.2 | mdpi.com |

| 4-Hydroxybenzophenone | n-Heptane | 250.4 | 332.0 | mdpi.com |

| 2-Hydroxybenzophenone (B104022) | n-Heptane | ~255 | 338.2 | mdpi.com |

| 2-Hydroxybenzophenone | Ethanol | ~255 | 336.8 | mdpi.com |

| 4-Carboxybenzophenone | Solid Film | ~260 | Not Reported | researchgate.net |

The data clearly show the characteristic blue shift of the n→π* transition for benzophenone in ethanol compared to n-heptane. Substituents also play a significant role; electron-donating groups like hydroxyl and methoxy (B1213986) can cause red shifts, while the intramolecular hydrogen bond in 2-hydroxybenzophenone significantly influences its spectrum. mdpi.com For this compound, one would predict a π→π* transition around 250-260 nm and a weaker, blue-shifted n→π* transition in polar solvents, characteristic of the benzophenone chromophore modified by two electron-withdrawing groups.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Fluorescence spectroscopy provides insights into the de-excitation pathways of the lowest singlet excited state (S₁). For many benzophenone derivatives, fluorescence is often a minor deactivation pathway. This is due to a very efficient process called intersystem crossing (ISC), where the molecule rapidly transitions from the singlet excited state (S₁) to a triplet excited state (T₁). rsc.org The small energy gap between the S₁ (n,π) and T₁ (n,π) states in benzophenones facilitates this process, leading to high triplet quantum yields and consequently low fluorescence quantum yields (Φf). researchgate.net

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The low fluorescence quantum yields of benzophenones make them effective triplet photosensitizers, a property exploited in many photochemical applications. medicaljournals.senih.gov

While direct fluorescence from the S₁ state is weak, some benzophenones can exhibit delayed fluorescence. This phenomenon occurs when the molecule in the triplet state is thermally re-activated back to the singlet state, from which it can then fluoresce. This process is dependent on the T₁-S₁ energy gap and temperature.

The substituents on the benzophenone core can modulate the fluorescence properties. Electron-donating groups can sometimes increase the fluorescence quantum yield by altering the nature and energy of the lowest excited singlet state. Conversely, the electron-withdrawing acetyl and ethyl benzoate groups in this compound are expected to maintain the characteristic low fluorescence of the benzophenone chromophore.

Below is a table summarizing the fluorescence and triplet quantum yields for benzophenone and a related derivative. It is important to note the general lack of fluorescence data for many simple benzophenones in the literature, which is a direct consequence of their very low emission efficiencies.

| Compound | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Reference |

|---|---|---|---|---|---|

| Benzophenone | Acetonitrile | Not Reported | <0.01 | ~1.0 | rsc.org |

| Benzophenone | Benzene | Not Reported | Very Low | 0.9 ± 0.04 (for Zn-TPP sensitized by BP) | researchgate.net |

| 2,7-bis(diethylamino)-phenazoxonium chloride (Oxazine sensitized by Benzophenone) | Acetonitrile | Delayed Fluorescence Observed | Not Determined | <0.01 (direct excitation) | rsc.org |

The data for benzophenone confirm its extremely low fluorescence and high triplet quantum yield. The study on the oxazine (B8389632) dye further illustrates the utility of benzophenone as a triplet sensitizer, where energy is transferred from the benzophenone triplet to the dye, leading to the dye's own emission phenomena. rsc.org For this compound, it is highly probable that its fluorescence quantum yield would be very low, and its photophysical character would be dominated by the properties of its triplet excited state.

Computational and Theoretical Chemistry Studies of Ethyl 4 2 Acetylphenyl Benzoate Systems

Density Functional Theory (DFT) for Molecular and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum on the potential energy surface. For a flexible molecule like Ethyl 4-(2-acetylphenyl)benzoate, which has several rotatable bonds, this analysis would identify the preferred spatial orientation of the acetylphenyl and benzoate (B1203000) groups relative to each other. This is critical as the conformation of a molecule often dictates its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests that a molecule is more reactive. For this compound, this analysis would reveal the distribution of electron density in these key orbitals and predict its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP analysis of this compound would map out the electrostatic potential, highlighting the likely sites for nucleophilic and electrophilic attack, which is invaluable for predicting how the molecule will interact with other chemical species.

Quantum Chemical Descriptors and Global Reactivity Indices

These are conceptual DFT-based indices that quantify various aspects of a molecule's reactivity.

Electronegativity, Chemical Hardness, Softness, and Electrophilicity Index

These descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Calculation of these indices for this compound would provide a comprehensive profile of its chemical behavior.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. For this compound, this could be used to study potential reactions it might undergo, such as nucleophilic addition to the carbonyl groups or electrophilic substitution on the aromatic rings.

While the specific data for this compound is not available, the principles and methodologies described above represent the standard and powerful approach that computational chemists would take to understand its properties. The absence of such studies in the public domain suggests that this particular compound has not yet been the subject of detailed computational investigation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive, localized representation that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and atomic charges. nih.govwikipedia.orguni-muenchen.de This method provides a quantitative description of the electron density distribution within a molecule, offering deep insights into its bonding and electronic structure. numberanalytics.comq-chem.com

For this compound, a key area of interest is the electronic communication between the two phenyl rings and the influence of the electron-withdrawing acetyl group and the ester linkage. NBO analysis quantifies this communication through the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

The analysis would reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density. For instance, the interaction between a filled π-orbital of one phenyl ring and an empty π* anti-bonding orbital of the other ring or the carbonyl groups would indicate intramolecular charge transfer (ICT). The energy associated with these interactions, calculated via second-order perturbation theory, quantifies the strength of the resonance effects. uni-muenchen.de In this compound, significant interactions would be expected between the lone pairs on the oxygen atoms and the anti-bonding orbitals of adjacent carbonyl and phenyl groups, as well as between the two aromatic rings. These interactions stabilize the molecule and influence its geometry and reactivity.

Illustrative Data Table: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

This table illustrates the type of data NBO analysis provides. It shows key donor-acceptor interactions, the stabilization energy E(2) associated with each, and the interacting orbitals. Higher E(2) values signify stronger electronic interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | π* (C7=O2) | 25.5 | Lone Pair → Carbonyl π |

| LP (O3) | π (C1-C6) | 18.2 | Lone Pair → Phenyl π |

| π (C1-C6) | π (C8-C13) | 5.1 | Phenyl π → Phenyl π |

| π (C8-C13) | π (C14=O3) | 4.8 | Phenyl π → Carbonyl π |

| π (C1-C6) | π (C7=O2) | 3.5 | Phenyl π → Carbonyl π* |

Note: This data is illustrative. O1 and O2 would be the ester oxygens, and O3 the acetyl oxygen. The numbering of atoms would be based on the optimized geometry of the molecule.

Non-covalent interactions (NCIs) are crucial for determining the three-dimensional structure and conformational preferences of a molecule. This compound, with its two rotating phenyl rings, can adopt various conformations stabilized by weak intramolecular forces. NBO analysis can be used to identify and quantify these interactions, such as weak hydrogen bonds (e.g., C-H···O) or steric repulsions. nih.govresearchgate.net

Steric interactions, arising from the Pauli exclusion principle, occur when the filled orbitals of different atoms or groups occupy the same region of space, leading to repulsion. NBO analysis can estimate the energetic cost of these repulsive interactions by calculating the exchange energy between localized bonding units. researchgate.net In this molecule, significant steric hindrance would be expected between the acetyl group and the adjacent phenyl ring, influencing the dihedral angle between the two aromatic systems.

Illustrative Data Table: NBO Analysis of Non-Covalent Interactions

This table demonstrates how NBO analysis could quantify steric and other non-covalent interactions.

| Interacting Groups | Interaction Type | Estimated Energy (kcal/mol) | Key Orbitals Involved |

| Acetyl CH₃ and Phenyl H | Steric Repulsion | +1.5 | σ(C-H) vs σ(C-H) |

| Acetyl C=O and Ester C=O | Dipole-Dipole Repulsion | +0.8 | LP(O) vs LP(O) |

| Ethyl CH₂ and Phenyl H | Steric Repulsion | +0.5 | σ(C-H) vs σ(C-H) |

| Acetyl C=O and Phenyl H | Weak C-H···O Hydrogen Bond | -0.7 | σ(C-H) vs LP(O) |

Note: This data is illustrative and represents the type of information obtained from a detailed NBO steric analysis.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools to predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Density Functional Theory (DFT) can accurately predict ¹H and ¹³C NMR chemical shifts. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensors for each nucleus. rsc.orgq-chem.comimist.ma These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.orgacs.org

For this compound, DFT calculations would predict distinct chemical shifts for each unique carbon and hydrogen atom, reflecting their specific electronic environment. For example, the carbonyl carbons of the acetyl and ester groups would be significantly downfield due to deshielding. The aromatic protons and carbons would show complex splitting patterns and chemical shifts influenced by the electronic effects of the substituents and the dihedral angle between the rings. Comparing the calculated spectrum with an experimental one is a powerful method for confirming the molecular structure. nih.govmdpi.comucl.ac.uk

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm)

This table shows a hypothetical comparison between calculated and experimental chemical shifts. A strong linear correlation between these values would validate the computed structure.

| Atom Position | Calculated ¹³C Shift (δ) | Calculated ¹H Shift (δ) |

| Acetyl C=O | 198.5 | - |

| Acetyl CH₃ | 29.8 | 2.55 |

| Ester C=O | 166.2 | - |

| Ester O-CH₂ | 61.5 | 4.40 |

| Ester CH₃ | 14.3 | 1.41 |

| Aromatic C (ipso-acetyl) | 138.0 | - |

| Aromatic C (ipso-ester) | 131.5 | - |

| Aromatic C/H | 128.0 - 135.0 | 7.40 - 8.15 |

Note: This data is illustrative. Actual values depend on the level of theory, basis set, and solvent model used in the calculation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental data. mdpi.com To improve accuracy, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

For this compound, the most prominent features in the calculated IR spectrum would be the strong stretching vibrations of the two carbonyl groups. nih.govyoutube.com The acetyl C=O stretch is typically expected around 1685 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1720 cm⁻¹. youtube.com The calculations would also predict various C-H stretching and bending modes, C-O single bond stretches, and the characteristic vibrations of the phenyl rings.

Illustrative Data Table: Key Calculated Vibrational Frequencies

This table presents hypothetical key vibrational modes, their calculated frequencies, and expected intensities.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2900-3000 | Medium | Medium |

| Ester C=O Stretch | 1725 | Very Strong | Medium |

| Acetyl C=O Stretch | 1688 | Strong | Strong |

| Aromatic C=C Stretch | 1580-1610 | Strong | Very Strong |

| Ester C-O Stretch | 1270, 1100 | Strong | Weak |

Note: This data is illustrative. The exact frequencies and intensities are sensitive to the computational method.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in a UV-Vis spectrum. wikipedia.orgcecam.orgohio-state.edu The method provides information about which molecular orbitals are involved in the electronic transitions (e.g., π→π* or n→π*). youtube.com

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The presence of two phenyl rings and carbonyl groups creates an extended chromophore. TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and the intensity of these transitions. mdpi.comresearchgate.net The calculations would likely show a high-intensity band corresponding to the main π→π* transition of the conjugated system and a lower-intensity, longer-wavelength band corresponding to the n→π* transition of the carbonyl groups. The predicted spectrum is crucial for understanding the photophysical properties of the molecule.

Illustrative Data Table: Predicted Electronic Transitions (TD-DFT)

This table shows hypothetical results from a TD-DFT calculation, including the excitation energy, corresponding wavelength, oscillator strength (a measure of intensity), and the nature of the main orbital contributions.

| State | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.45 | 359 | 0.008 | n → π* (Carbonyl) |

| S2 | 4.28 | 290 | 0.450 | HOMO → LUMO (π → π) |

| S3 | 4.77 | 260 | 0.310 | HOMO-1 → LUMO (π → π) |

Note: This data is illustrative. HOMO stands for Highest Occupied Molecular Orbital, and LUMO for Lowest Unoccupied Molecular Orbital.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

The conformational state of this compound is largely defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing forces: the steric hindrance between the ortho-substituents (the acetyl group and a hydrogen atom) which favors a twisted conformation, and the π-conjugation between the rings which favors a planar arrangement. acs.org MD simulations can quantify the energetic barriers to rotation around this bond and predict the most stable conformations.

A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules like water or chloroform, to mimic solution-phase behavior. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates. By simulating the system for a sufficient length of time (typically nanoseconds to microseconds), one can observe the range of accessible conformations and the frequency of transitions between them.

Table 1: Illustrative Simulation Parameters for an MD Study of this compound

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P (for water) or explicit chloroform |

| System Size | ~5000 solvent molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

The primary output of such a simulation would be the trajectory of the molecule, from which various properties can be calculated. A key analysis for this compound would be the potential of mean force (PMF) as a function of the dihedral angle between the phenyl rings. The PMF represents the free energy profile along this coordinate, revealing the energy minima corresponding to stable conformers and the energy barriers separating them.

Table 2: Hypothetical Torsional Energy Profile for this compound from MD Simulations

| Dihedral Angle (°) | Relative Free Energy (kcal/mol) |

| 0 | 5.5 |

| 30 | 1.5 |

| 60 | 0.0 |

| 90 | 2.0 |

| 120 | 1.8 |

| 150 | 4.0 |

| 180 | 6.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results of MD simulations can be further analyzed to understand the influence of the solvent on conformational preferences. For instance, the flexibility of the ethyl ester group and the acetyl group can be assessed by monitoring their respective dihedral angle distributions. These simulations can also provide insights into intramolecular interactions, such as the potential for hydrogen bonding or other non-covalent interactions that might stabilize certain conformations. The dynamic nature of these interactions, which are often averaged out in experimental techniques, can be explicitly observed in MD simulations.

Advanced Synthetic Applications and Material Science Relevance of Ethyl 4 2 Acetylphenyl Benzoate

Postulated Role as a Versatile Synthetic Intermediate

The structure of Ethyl 4-(2-acetylphenyl)benzoate inherently destines it for a role as a versatile intermediate in organic synthesis. Its two functional groups can be addressed either sequentially or, in some cases, simultaneously, to construct a variety of more elaborate chemical architectures.

A Latent Precursor for Diverse Organic Building Blocks

The acetyl group in this compound can serve as a starting point for a multitude of chemical transformations. For instance, it can undergo reduction to an alcohol, which can then be further functionalized. Alternatively, the alpha-protons of the acetyl group are amenable to deprotonation, enabling aldol-type condensations and the formation of carbon-carbon bonds. The ester functionality, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another avenue for molecular diversification.

The following table outlines some of the potential transformations of this compound into other organic building blocks, based on the known reactivity of its functional groups.

| Starting Material | Reagent(s) | Potential Product | Class of Building Block |

| This compound | 1. NaBH₄2. H₃O⁺ | Ethyl 4-(2-(1-hydroxyethyl)phenyl)benzoate | Hydroxy-functionalized biphenyl (B1667301) derivative |

| This compound | 1. LiAlH₄2. H₃O⁺ | (4'-(Hydroxymethyl)biphenyl-2-yl)ethan-1-ol | Diol |

| This compound | 1. NaOH, H₂O/EtOH2. H₃O⁺ | 4-(2-Acetylphenyl)benzoic acid | Keto-acid |

| This compound | 1. NH₂R', Heat | N-R'-4-(2-Acetylphenyl)benzamide | Keto-amide |

| This compound | 1. Br₂, CH₃COOH | Ethyl 4-(2-(2-bromoacetyl)phenyl)benzoate | α-Haloketone |

A Potential Scaffold in the Multi-Step Synthesis of Complex Molecules

The rigid biphenyl-like core of this compound makes it an attractive scaffold for the synthesis of complex molecules, including those with potential applications in medicinal chemistry and materials science. By strategically modifying its functional groups, chemists can build upon this core to create larger, more intricate structures. For example, the keto-acid that can be derived from it could be a precursor for the synthesis of novel heterocyclic compounds, such as benzodiazepines or quinolones, which are privileged structures in drug discovery.

Prospective Development of Specialty Chemicals and Functional Materials

The unique combination of functional groups in this compound also suggests its potential utility in the development of specialty chemicals and functional materials, although specific examples are not yet widely reported.

Hypothetical Incorporation into Polymer and Resin Formulations

The presence of reactive functional groups could allow for the incorporation of this compound into polymer chains. For instance, after conversion to the corresponding diol, it could act as a monomer in the synthesis of polyesters or polyurethanes, potentially imparting unique thermal or optical properties to the resulting materials due to its aromatic and rigid structure. The acetyl group could also serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Speculative Applications in Advanced Organic Synthesis

Beyond being a simple building block, the structure of this compound lends itself to more advanced applications. For instance, the acetylphenyl moiety could be transformed into a chelating unit, making the molecule a precursor for the synthesis of novel ligands for catalysis. The biphenyl structure is a common feature in many successful ligands, and the ability to further functionalize the molecule via the benzoate (B1203000) group could allow for the creation of a library of related ligands with tunable electronic and steric properties.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations for Ethyl 4-(2-acetylphenyl)benzoate

Currently, there is a notable absence of published research specifically detailing novel catalytic transformations for this compound. This scarcity of information, however, highlights a significant opportunity for future investigation. The unique structural features of this biaryl ketone, namely the presence of multiple C-H bonds amenable to functionalization and a prochiral ketone, make it an excellent candidate for a variety of modern catalytic methodologies.

Future research could productively focus on the development of innovative catalytic strategies to expand the chemical space accessible from this starting material. One promising avenue is the exploration of transition-metal-catalyzed C-H activation and functionalization. Such approaches could enable the direct introduction of new substituents onto the aromatic rings, bypassing the need for pre-functionalized starting materials and offering a more atom-economical synthetic route. For instance, palladium-catalyzed C-H arylation could be employed to introduce further aromatic diversity.

Furthermore, the ketone moiety of this compound presents a prime target for asymmetric catalysis. The development of catalytic asymmetric reduction or alkylation methods would provide access to chiral derivatives, which are of significant interest in medicinal chemistry and materials science. Both transition-metal-catalyzed transfer hydrogenation and organocatalytic reductions represent viable strategies to achieve high enantioselectivity.

| Potential Catalytic Transformation | Catalyst Type | Potential Outcome |

| C-H Arylation | Palladium, Rhodium, or Iridium-based catalysts | Introduction of new aryl or heteroaryl groups |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes, or organocatalysts | Enantiomerically enriched secondary alcohols |

| Asymmetric Alkylation/Arylation | Chiral Lewis acids or organocatalysts | Chiral tertiary alcohols |

Computational Design of Novel Derivatives with Tailored Reactivity

The application of computational chemistry and molecular modeling to this compound is another area ripe for exploration. To date, specific computational or Quantitative Structure-Activity Relationship (QSAR) studies on this molecule are not available in the public domain. Computational methods can provide invaluable insights into the electronic and steric properties of the molecule, guiding the rational design of new derivatives with tailored reactivity and desired properties.

Future computational work could begin with density functional theory (DFT) calculations to map the electron density distribution and identify sites susceptible to nucleophilic or electrophilic attack. This would inform the design of synthetic strategies for targeted modifications. Building on this, QSAR and machine learning models could be developed to predict the biological activity or material properties of a library of virtual derivatives. sigmaaldrich.com By correlating structural features with predicted outcomes, these models can prioritize the synthesis of compounds with the highest potential, thereby accelerating the discovery process.

For instance, a systematic in silico screening of substituents on either of the phenyl rings could be performed to understand their impact on the molecule's conformation and electronic properties. This could lead to the design of derivatives with enhanced catalytic activity in subsequent transformations or with specific biological targets in mind.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Identification of reactive sites and prediction of reaction outcomes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structural descriptors with activity. | Prediction of the biological activity of novel derivatives. sigmaaldrich.com |

| Molecular Dynamics (MD) Simulations | Simulation of the conformational dynamics of the molecule and its derivatives. | Understanding of molecular flexibility and interactions with other molecules. |

Integration of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of this compound and its derivatives has not yet been reported using flow chemistry and continuous processing technologies. This represents a significant opportunity to improve the efficiency, safety, and scalability of its production. Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govacgpubs.org

A future research direction would be to develop a continuous flow process for the key synthetic steps involved in the preparation of this compound, which typically involves a Suzuki or a similar cross-coupling reaction followed by a Friedel-Crafts acylation. The integration of Process Analytical Technology (PAT) tools, such as in-line spectroscopy (e.g., FTIR, Raman), would enable real-time monitoring and optimization of the reaction, ensuring high yields and purity.

Moreover, the modular nature of flow chemistry setups would allow for the telescoping of multiple reaction steps into a single, continuous process. This would not only reduce processing time and manual handling but also minimize waste generation, contributing to a more sustainable synthetic methodology.

| Flow Chemistry Aspect | Application in the Synthesis of this compound | Advantages |

| Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs) | For conducting the Suzuki coupling and Friedel-Crafts acylation steps. | Enhanced heat and mass transfer, improved safety, and scalability. |

| Process Analytical Technology (PAT) | In-line monitoring of reaction progress and product formation. | Real-time optimization and control, ensuring consistent product quality. |

| Telescoped Synthesis | Combining multiple synthetic steps into a single continuous process. | Reduced footprint, shorter reaction times, and increased overall efficiency. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.